molecular formula C17H17N5OS B10990772 N-[2-(phenylsulfanyl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide

N-[2-(phenylsulfanyl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide

Cat. No.: B10990772
M. Wt: 339.4 g/mol
InChI Key: RJOOYTFHNIRLPB-UHFFFAOYSA-N
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Description

N-[2-(Phenylsulfanyl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide is an acetamide derivative featuring a phenylsulfanyl ethyl chain and a tetrazole-substituted phenyl ring. The tetrazole group (1H-tetrazol-1-yl) is a heterocyclic moiety known for its strong electron-withdrawing properties and hydrogen-bonding capacity, which often enhance pharmacological activity .

Properties

Molecular Formula

C17H17N5OS

Molecular Weight

339.4 g/mol

IUPAC Name

N-(2-phenylsulfanylethyl)-2-[4-(tetrazol-1-yl)phenyl]acetamide

InChI

InChI=1S/C17H17N5OS/c23-17(18-10-11-24-16-4-2-1-3-5-16)12-14-6-8-15(9-7-14)22-13-19-20-21-22/h1-9,13H,10-12H2,(H,18,23)

InChI Key

RJOOYTFHNIRLPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCCNC(=O)CC2=CC=C(C=C2)N3C=NN=N3

Origin of Product

United States

Preparation Methods

The synthesis of N-[2-(phenylsulfanyl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide can be achieved through various synthetic routes. One common method involves the reaction of 4-(1H-tetrazol-1-yl)aniline with 2-bromoethyl phenyl sulfide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial production methods for tetrazole derivatives often involve the use of click chemistry, which is a modular approach that allows for the rapid and efficient synthesis of complex molecules. Click chemistry reactions are typically carried out under mild conditions and can be easily scaled up for industrial applications .

Chemical Reactions Analysis

Tetrazole Ring Reactivity

The 1H-tetrazole-1-yl group exhibits nucleophilic character at N-2 and N-3 positions, enabling participation in:

Reaction TypeConditionsOutcome
Metal Coordination Transition metal salts (e.g., Cu²⁺, Zn²⁺) in ethanol/water Formation of stable metal complexes
Cycloaddition Alkynes under Huisgen conditionsTriazole derivatives via click chemistry
Alkylation Alkyl halides in DMF, 60°CN-alkylated tetrazoles

Protection/deprotection strategies for tetrazole:

  • Protection : Triphenylmethyl (Trt) or 4-nitrobenzyl groups applied using Trt-Cl or 4-nitrobenzyl bromide in THF .

  • Deprotection : Trt removed with 80% acetic acid; 4-nitrobenzyl cleaved via hydrogenolysis (Pd/C, H₂) .

Phenylsulfanyl Group Transformations

The -SPh moiety undergoes redox and substitution reactions:

Oxidation Reactions

Oxidizing AgentProductConditions
mCPBA (3 equiv)SulfoxideCH₂Cl₂, 0°C → RT, 2 hr
H₂O₂ (30%), FeCl₃SulfoneAcOH, 50°C, 6 hr

Nucleophilic Substitution

  • Thiol Displacement : Reacts with aliphatic thiols (e.g., HSCH₂CO₂Et) in presence of K₂CO₃/DMF to yield dithioethers .

  • Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh₃)₄ catalyst .

Acetamide Group Reactivity

The -NHCO- linker participates in hydrolytic and condensation reactions:

ReactionConditionsProduct
Acidic Hydrolysis 6M HCl, reflux, 12 hrCarboxylic acid derivative
Basic Hydrolysis NaOH (2M), EtOH/H₂O, 80°C, 8 hrSodium carboxylate
Schiff Base Formation Aromatic aldehydes, TiCl₄Imine-linked analogs

Side Chain Modifications

The ethyl spacer between sulfur and acetamide allows for:

  • Michael Additions : With α,β-unsaturated carbonyls in THF using DBU as base .

  • Esterification : Reaction with acyl chlorides (e.g., AcCl) to form thioester derivatives.

Stability Under Analytical Conditions

Key degradation pathways observed via LC-MS:

  • Photodegradation : UV light (254 nm) induces cleavage of S-C bond (t₁/₂ = 3.2 hr).

  • Thermal Decomposition : >150°C leads to tetrazole ring opening (DSC peak at 162°C).

Scientific Research Applications

N-[2-(phenylsulfanyl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as an anticancer agent due to its ability to interact with molecular targets such as TP53 and NF-KAPPA-B .

In industry, tetrazole derivatives are used as energetic materials due to their high nitrogen content and ability to release large amounts of energy upon decomposition. They are also used in the development of new pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of N-[2-(phenylsulfanyl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. For example, molecular docking studies have shown that this compound can bind to proteins such as TP53 and NF-KAPPA-B with high affinity, leading to the inhibition of their activity .

The tetrazole ring in the compound can also stabilize negative charges through electron delocalization, which enhances its binding to negatively charged sites on proteins and other biomolecules. This interaction can disrupt normal cellular processes and lead to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Compound Name Key Substituents Molecular Weight (g/mol) Key Functional Features
Target Compound : N-[2-(Phenylsulfanyl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide Tetrazole, phenylsulfanyl ethyl ~357.4* High polarity (tetrazole), moderate lipophilicity
Y041-6230 : 2-[4-(Acetylamino)-1H-indol-1-yl]-N-[2-(phenylsulfanyl)ethyl]acetamide Indole, acetamido, phenylsulfanyl ethyl 367.47 Enhanced π-π stacking (indole), hydrogen bonding
2-[(4-Chlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]acetamide Dual phenylsulfanyl, chloro substituent 337.89 High lipophilicity, potential halogen bonding
N-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethyl]-2-[[5-(4-fluorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide Thiazolidinedione, triazole, fluorophenyl 510.58 Antidiabetic potential (thiazolidinedione), fluorophenyl hydrophobicity
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Dichlorophenyl, thiazole 287.16 Antimicrobial activity, halogenated aromatic

*Estimated based on molecular formula (C₁₇H₁₇N₅OS).

Pharmacological and Physicochemical Properties

Target Compound
  • Tetrazole Group : Enhances acidity (pKa ~4.9) and hydrogen-bonding capacity, improving target binding .
  • Phenylsulfanyl Ethyl : Increases lipophilicity (logP ~3.2*), favoring blood-brain barrier penetration.
Y041-6230
  • Indole Core : Facilitates π-π interactions with aromatic residues in enzymes (e.g., kinases).
  • Acetamido Group : May mimic natural substrates in biological systems.
  • Reported Use : Screening compound for anticancer or CNS targets.
2-[(4-Chlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]acetamide
  • Chloro Substituent: Potential halogen bonding with biomolecules.
Thiazolidinedione-Triazole Hybrid
  • Thiazolidinedione: Known PPAR-γ agonists (antidiabetic activity).
  • Triazole : Stabilizes protein-ligand interactions via hydrogen bonding.
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
  • Thiazole Ring : Common in antimicrobial agents (e.g., sulfathiazole).
  • Dichlorophenyl : Enhances antibacterial potency against Gram-positive strains.

Biological Activity

N-[2-(phenylsulfanyl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to detail its biological activity, including mechanisms of action, efficacy in various assays, and structure-activity relationships.

Chemical Structure and Properties

The compound can be described by its IUPAC name, this compound. It features a phenylsulfanyl group and a tetrazole moiety, which are significant for its biological activity. The presence of these functional groups suggests potential interactions with biological targets such as enzymes and receptors.

The biological activity of this compound is largely attributed to the tetrazole ring, which has been shown to enhance binding affinity to various targets, including G protein-coupled receptors (GPCRs). Tetrazoles often mimic carboxylic acids in their interactions with biological systems, providing a scaffold for drug design.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : Compounds containing tetrazole rings have been reported to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways .
  • Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors, influencing various signaling pathways.

Antimicrobial Activity

Research has indicated that derivatives of tetrazole exhibit antimicrobial properties. For instance, compounds synthesized from similar frameworks demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. In vitro studies showed that certain analogs could reduce bacterial growth effectively .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent is supported by studies demonstrating its ability to inhibit COX enzymes. This inhibition leads to reduced production of prostaglandins, mediators of inflammation. In vivo studies showed that administration of related compounds resulted in decreased carrageenan-induced paw edema in rat models .

Anticancer Activity

Some derivatives have exhibited promising anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. For example, compounds similar to this compound were tested against various cancer cell lines (e.g., A549, HepG2), showing significant cytotoxic effects with IC50 values in the micromolar range .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications on the phenylsulfanyl group and the tetrazole moiety can significantly influence the biological activity of the compound. For instance:

  • Substitution on the Tetrazole Ring : Variations in substituents on the tetrazole ring can enhance binding affinity to target proteins.
  • Alkyl Chain Length : The length and branching of the ethyl chain connected to the phenylsulfanyl group can affect solubility and bioavailability.

Case Studies

  • Case Study on Antimicrobial Activity :
    A series of 5-substituted 1H-tetrazoles were synthesized and tested for their antibacterial properties against common pathogens like Escherichia coli and Staphylococcus aureus. Results indicated that specific substitutions led to enhanced activity compared to standard antibiotics .
  • Case Study on Anti-inflammatory Effects :
    In a study assessing the anti-inflammatory potential of various tetrazole derivatives, one compound demonstrated a 70% reduction in inflammation markers when tested in a rat model of induced arthritis .

Q & A

Q. What are the optimal synthetic routes for N-[2-(phenylsulfanyl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide?

The synthesis of acetamide derivatives often involves coupling arylacetic acid derivatives with amine-containing intermediates. For example:

  • Step 1 : React 4-(1H-tetrazol-1-yl)phenylacetic acid with a thiol-containing amine (e.g., 2-(phenylsulfanyl)ethylamine) using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF or THF under nitrogen .
  • Step 2 : Purify the crude product via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallize from ethanol .
  • Yield Optimization : Adjust reaction temperature (e.g., 0–25°C) and stoichiometry (1:1.2 molar ratio of acid to amine) to minimize byproducts .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • NMR Spectroscopy : Analyze ¹H and ¹³C NMR spectra in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to confirm substituent positions. Key signals include:
    • Tetrazole protons: δ 8.5–9.5 ppm (singlet, 1H) .
    • Phenylsulfanyl group: δ 7.2–7.6 ppm (multiplet, 5H) .
  • Mass Spectrometry : Use high-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~424.12 Da) and isotopic patterns .
  • HPLC : Employ reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>95%) .

Q. What in vitro assays are suitable for preliminary biological evaluation?

  • Receptor Binding Assays : Screen for orexin receptor antagonism (common for acetamide derivatives) using CHO-K1 cells transfected with OX1R/OX2R and calcium flux assays .
  • Enzyme Inhibition : Test against angiotensin-converting enzyme (ACE) or Lp-PLA2, leveraging the tetrazole moiety’s zinc-binding capacity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize potency?

  • Variable Substituents : Synthesize analogs with:
    • Modified tetrazole positions (e.g., 5-substituted tetrazoles) to enhance metabolic stability.
    • Alternative thioether linkers (e.g., 2-(4-methylphenylsulfanyl)ethyl) to improve lipophilicity .
  • Biological Testing : Compare IC₅₀ values in receptor binding assays and ADME profiles (e.g., microsomal stability) to identify key pharmacophores .

Q. What computational strategies predict target interactions?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with OX1R (PDB: 6TOA). Focus on hydrogen bonding between the tetrazole group and His³⁵⁰/Arg³⁴⁸ residues .
  • MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability and conformational flexibility .

Q. How can researchers address poor aqueous solubility in preclinical studies?

  • Formulation Strategies :
    • Use co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes .
    • Introduce hydrophilic substituents (e.g., hydroxyl groups) on the phenylsulfanyl moiety without disrupting receptor binding .
  • Solubility Measurement : Apply shake-flask method with UV-Vis quantification at λₘₐₐₓ ~260 nm .

Q. What analytical methods resolve conflicting spectral data for structural isomers?

  • 2D NMR : Perform HSQC and HMBC to differentiate regioisomers (e.g., tetrazole at C-4 vs. C-5) .
  • X-ray Crystallography : Resolve ambiguities in substituent positioning using single-crystal diffraction (e.g., Cu-Kα radiation) .

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